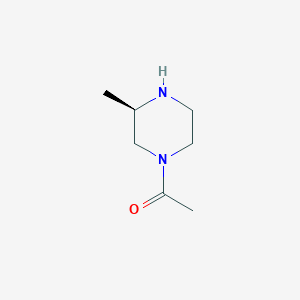

(R)-1-(3-Methylpiperazin-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-[(3R)-3-methylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

BRAYYCBKNOERRJ-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)C |

Canonical SMILES |

CC1CN(CCN1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for R 1 3 Methylpiperazin 1 Yl Ethan 1 One and Its Chiral Precursors

Strategies for Asymmetric Synthesis of Chiral Methylpiperazine Scaffolds

The creation of the chiral (R)-3-methylpiperazine precursor is a key challenge that can be addressed through several distinct asymmetric strategies. These methods are designed to control the stereochemistry at the C3 position, yielding an enantiomerically enriched or pure product. The primary approaches include direct enantioselective synthesis, the resolution of racemic mixtures, and catalytic asymmetric derivatization.

Enantioselective strategies aim to construct the chiral piperazine (B1678402) ring from achiral or chiral starting materials, where the desired stereochemistry is induced during the reaction sequence. These methods often rely on chiral auxiliaries or chiral pool starting materials.

A well-documented approach involves the use of a chiral auxiliary, such as (R)-(−)-phenylglycinol. rsc.org In one synthesis, (R)-(+)-2-methylpiperazine was prepared via a multi-step sequence starting from this auxiliary. rsc.org The process includes condensation with N-Boc glycine, reduction, and protection to form a key intermediate, followed by cyclization to a 2-oxopiperazine. A crucial diastereoselective methylation step establishes the methyl-bearing stereocenter, followed by decarbonylation and debenzylation to yield the final chiral product. rsc.org

Another strategy utilizes the "chiral pool," employing readily available enantiopure starting materials like amino acids. acs.orgnih.gov For example, D-serine can be converted into a chiral triflate over several steps. Subsequent SN2 displacement of this triflate with a piperazine derivative can proceed with high levels of stereocontrol, effectively transferring the chirality from the starting amino acid to the final product. acs.org Similarly, optically pure amino acids can be transformed into chiral 1,2-diamines, which then undergo annulation to deliver enantiopure substituted piperazines. nih.gov

Table 1: Overview of Enantioselective Strategies for Chiral Piperazine Scaffolds

| Strategy | Starting Material Example | Key Transformation | Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-(−)-Phenylglycinol | Diastereoselective methylation of a 2-oxopiperazine intermediate | High diastereoselectivity (>90% de) | rsc.org |

| Chiral Pool | D-Serine | SN2 displacement of a chiral triflate | Utilizes readily available, inexpensive chiral starting materials | acs.org |

| Chiral Pool | Optically Pure Amino Acids | Conversion to chiral 1,2-diamines followed by cyclization | Provides access to a range of enantiopure substituted piperazines | nih.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral intermediate. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiomeric purity. nih.gov While this approach is inherently limited to a maximum theoretical yield of 50% for a single enantiomer from the racemate, it can be a highly practical and cost-effective route. mdpi.com

A prominent method for the kinetic resolution of N-heterocycles is deprotonation using a chiral base complex, such as n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. nih.govacs.org This system can effectively resolve racemic mixtures of N-Boc-protected 2-arylpiperazines, yielding both the recovered starting material and the lithiated-then-trapped product with excellent enantioselectivities (er up to 99:1). nih.gov

Another effective approach involves the use of chiral acylating agents. nih.gov Chiral hydroxamic acids, used in either stoichiometric or catalytic amounts, have been shown to resolve a variety of N-heterocycles, including piperazines, with good selectivity. The reaction involves the preferential acylation of one enantiomer over the other, enabling their separation. nih.gov

Table 2: Comparison of Kinetic Resolution Methods for Piperazine Intermediates

| Method | Chiral Reagent/Ligand | Mechanism | Substrate Example | Reference |

|---|---|---|---|---|

| Asymmetric Lithiation | n-BuLi / (+)-sparteine | Enantioselective deprotonation | N-Boc-2-arylpiperazines | nih.govacs.org |

| Asymmetric Acylation | Chiral Hydroxamic Acid | Enantioselective acylation | 2-Substituted Piperidines, Morpholines, Piperazines | nih.gov |

| Enzymatic Resolution | Pig Liver Esterase (PLE) | Enantioselective hydrolysis of an ester derivative | 2-Piperidineethanol derivatives (related heterocycle) | mdpi.com |

Catalytic asymmetric methods represent an efficient and atom-economical approach to generating chiral piperazines, where a small amount of a chiral catalyst is used to produce a large quantity of an enantioenriched product.

One of the leading strategies is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edu Using a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand, this method facilitates the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones to create highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be converted to the corresponding chiral piperazines through reduction. nih.gov

Direct C-H functionalization via asymmetric lithiation also falls under this category. The use of s-butyllithium (s-BuLi) in the presence of a chiral ligand like (−)-sparteine enables the enantioselective deprotonation at the α-carbon of an N-Boc-protected piperazine, followed by trapping with an electrophile to yield α-functionalized piperazines. mdpi.com Furthermore, developments in copper-catalyzed reactions using Stannyl Amine Protocol (SnAP) reagents have laid the groundwork for catalytic, enantioselective processes for synthesizing C-substituted piperazines through the application of chiral ligands. ethz.ch

Acylation Reactions for the Ethan-1-one Moiety Introduction

Once the chiral (R)-3-methylpiperazine is obtained, the final step is the introduction of the acetyl group at the N1 position. The primary challenge in this step is achieving mono-acylation, as the piperazine ring contains two secondary amine nitrogen atoms, both of which are susceptible to acylation. nih.gov This can lead to the formation of undesired di-substituted byproducts. nih.gov

Direct acylation involves reacting (R)-3-methylpiperazine with an acetylating agent, such as acetyl chloride or acetic anhydride. ambeed.com To overcome the issue of di-acylation, a common strategy involves the in-situ "protection" of one nitrogen atom through protonation. nih.gov By forming a piperazine-1-ium cation (e.g., a monohydrochloride or monoacetate salt), the reactivity of one nitrogen is suppressed, thereby directing the acylation to the remaining free secondary amine. nih.gov

The reaction of piperazine derivatives with acyl halides is a standard method for forming the corresponding amides. ambeed.comnih.gov This approach is frequently used in the final steps of pharmaceutical synthesis to install required functional groups. mdpi.com For instance, the synthesis of the drug Sotorasib involves a final step where a piperazine intermediate is reacted with acryloyl chloride to form the final product. mdpi.com

The typical protocol is as follows:

Protection: One of the nitrogen atoms of (R)-3-methylpiperazine is protected with a suitable protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. nih.gov This yields (R)-1-Boc-3-methylpiperazine.

Acylation: The remaining free secondary amine at the N4 position is then acylated using an acetylating agent like acetyl chloride or acetic anhydride.

Deprotection: The Boc group is subsequently removed, typically under acidic conditions, to yield the desired (R)-1-(3-methylpiperazin-1-yl)ethan-1-one.

This protecting group strategy is a cornerstone of modern organic synthesis and is extensively documented in the synthesis of complex piperazine-containing pharmaceuticals, where precise control over the functionalization of each nitrogen atom is critical. mdpi.com

Table 3: Comparison of Acylation Strategies

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Acylation | Reaction of the piperazine with an acetylating agent, often using in-situ protonation to prevent di-substitution. | Fewer steps, higher atom economy. | Risk of competitive di-acylation, may require careful control of reaction conditions. | nih.gov |

| Multi-step Protocol | Protection of one nitrogen (e.g., with Boc), acylation of the other, followed by deprotection. | High regioselectivity, clean product formation. | Increased number of synthetic steps, lower overall yield. | nih.govmdpi.com |

Compound Index

Precursor Synthesis and Intermediate Isolation in Chiral Pathways

The synthesis of enantiomerically pure this compound is fundamentally dependent on the synthesis of its chiral precursor, (R)-3-methylpiperazine. Chiral pathways leverage starting materials from the natural chiral pool, such as amino acids, to ensure the correct stereochemistry is installed early in the synthetic sequence. The isolation of key chiral intermediates is crucial for preventing racemization and ensuring high enantiomeric excess in the final product.

Synthesis of (R)-3-Methylpiperazine Derivatives from Chiral Precursors

A robust method for synthesizing chiral 3-methylpiperazine derivatives begins with readily available chiral amino acids, such as alanine. One such pathway commences with N-Boc protected (S)-alanine, which, despite being the opposite enantiomer, illustrates the general strategy that can be adapted for the (R)-enantiomer by starting with (R)-alanine. nih.gov

The synthesis involves several key transformations:

Masamune Condensation: The N-protected amino acid is first converted into a β-ketoester. This reaction extends the carbon chain and introduces a ketone functionality that is essential for subsequent steps. nih.gov

Reductive Amination: The resulting β-ketoester undergoes reductive amination. Using ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride, the ketone is converted into an amine, forming a crucial 1,2-diamine intermediate. This step creates a new stereocenter, often resulting in a mixture of diastereomers that may be separated at a later stage. nih.gov

Orthogonal Protection: The newly introduced amino group is protected, often with a nosyl (Ns) group, which is stable under the conditions required for removing the initial Boc protecting group. This differential protection is key to controlling the subsequent cyclization. nih.gov

Cyclization: The N-Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting free amine then undergoes intramolecular cyclization to form the piperazine ring. A basic workup finalizes the ring structure, yielding the N-nosylated (R)-3-methylpiperazine derivative. nih.gov

The following table summarizes the key steps in a representative synthesis starting from a chiral amino acid.

| Step | Reaction | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Masamune Condensation | N-Boc-(S)-alanine, Meldrum's acid, EDC·HCl, DMAP | Formation of a β-ketoester from the amino acid. | nih.gov |

| 2 | Reductive Amination | Ammonium acetate, Sodium cyanoborohydride | Conversion of the ketone to an amine, creating a diamine intermediate. | nih.gov |

| 3 | Nosyl Protection | 2-Nitrobenzenesulfonyl chloride (2-NsCl) | Protection of the newly formed amine to allow for selective deprotection later. | nih.gov |

| 4 | Deprotection and Cyclization | Trifluoroacetic acid (TFA), followed by a basic workup | Removal of the Boc group and subsequent intramolecular ring closure to form the piperazine. | nih.gov |

This strategic use of a chiral precursor and orthogonal protecting groups allows for the isolation of the enantiomerically pure 3-methylpiperazine core, ready for further functionalization.

Formation of Acetylating Reagents for Stereoselective Coupling

Once the chiral (R)-3-methylpiperazine precursor is obtained, the final step is the selective N-acetylation to yield this compound. The challenge in this step is to achieve mono-acetylation, as piperazine derivatives possess two secondary amines, both of which are susceptible to acylation. The desired product requires acetylation at the N1 position, which is less sterically hindered than the N4 position adjacent to the methyl group.

Common acetylating reagents for this transformation are acetyl chloride and acetic anhydride. ias.ac.inmdpi.com The "formation" of the reagent refers to the specific reaction conditions under which these standard chemicals are used to achieve selective coupling. To favor mono-acetylation at the desired nitrogen, specific reaction conditions are employed.

Key strategies for selective mono-acetylation include:

Control of Stoichiometry and Temperature: By carefully controlling the amount of the acetylating reagent (using only a slight excess) and conducting the reaction at low temperatures (e.g., 0 °C), the reactivity can be moderated, favoring the acetylation of the more accessible N1 amine. nih.gov

Acidic Conditions: Performing the acetylation in the presence of an acid can protonate one of the nitrogen atoms, rendering it less nucleophilic. This can enhance the selectivity for mono-acetylation, leading to higher yields of the desired product. google.com

Aqueous Biphasic Systems: An efficient method involves using acetyl chloride in a brine solution with a weak base like sodium acetate. The high reactivity of acetyl chloride is tamed in the aqueous environment, allowing for a controlled and high-yield acetylation of amines. ias.ac.in

The table below outlines typical conditions for the stereoselective acetylation step.

| Acetylating Reagent | Solvent/Medium | Key Conditions | Purpose of Conditions | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine-acetic acid buffer | Low temperature (0 °C), controlled stoichiometry | To preferentially acetylate the less hindered α-amino group over other sites. | nih.gov |

| Acetyl Chloride | Brine solution | Weak base (e.g., Sodium Acetate), room temperature | To achieve efficient mono-acetylation in an environmentally benign medium. | ias.ac.in |

| Acetic Anhydride | Acetic Acid | Presence of a strong acid | To improve the yield of the mono-acetylated product over the di-acetylated byproduct. | google.com |

The selection of the appropriate acetylating conditions allows for the efficient and stereoselective coupling of the acetyl group to the chiral piperazine precursor, completing the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of R 1 3 Methylpiperazin 1 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For (R)-1-(3-Methylpiperazin-1-yl)ethan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its covalent framework and stereochemistry. A notable feature in the NMR spectra of N-acylpiperazines is the phenomenon of rotational isomers, or rotamers, arising from the hindered rotation around the C-N amide bond. This results in the observation of two distinct sets of signals for the piperazine (B1678402) ring atoms at room temperature, which may coalesce at higher temperatures. nih.govrsc.org

The ¹H NMR spectrum of this compound presents a complex but informative pattern of signals. The presence of the chiral center at C-3 renders the adjacent methylene protons (at C-2 and C-5) and the protons on the distal methylene group (at C-6) diastereotopic, meaning each proton is chemically distinct and will have a unique chemical shift and coupling constant, even in the absence of rotamers. The combination of stereochemistry and C-N bond isomerism leads to a highly complex set of overlapping multiplets for the piperazine ring protons.

The acetyl group's methyl protons appear as a sharp singlet, typically around δ 2.1 ppm. The methyl group attached to the chiral C-3 carbon appears as a doublet, coupling to the adjacent methine proton (H-3). The chemical shifts for the piperazine ring protons are spread over a range from approximately δ 2.5 to 4.5 ppm. The protons on the carbons attached to the acetylated nitrogen (C-2 and C-6) are deshielded and appear further downfield compared to the protons on the carbons attached to the secondary amine nitrogen (C-3 and C-5). The proton of the secondary amine (N-H) typically appears as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃-C=O | ~2.1 | Singlet (s) | Characteristic signal for an N-acetyl group. |

| CH₃-C3 | ~1.1-1.3 | Doublet (d) | Couples with the H-3 proton. |

| N-H | ~1.5-2.5 | Broad Singlet (br s) | Chemical shift and broadness are solvent-dependent. |

| Ring Protons (H-2, H-3, H-5, H-6) | ~2.5-4.5 | Multiplets (m) | Complex, overlapping signals due to diastereotopicity and the presence of rotamers. Protons at C-2 and C-6 are generally shifted downfield. nih.gov |

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the ethanone (B97240) group is the most deshielded, appearing around δ 169 ppm. The carbons of the piperazine ring resonate in the range of δ 40-55 ppm. nih.gov Similar to the proton spectrum, the presence of rotamers can lead to a doubling of the signals for the piperazine ring carbons. nih.gov The methyl carbon of the acetyl group appears around δ 21 ppm, while the methyl carbon at the C-3 position is expected at a higher field (lower ppm value).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~169 | Characteristic amide carbonyl shift. |

| Piperazine Ring (C-2, C-3, C-5, C-6) | ~40-55 | Signal doubling is possible due to rotamers. Carbons adjacent to the acetyl group (C-2, C-6) are typically downfield of C-3 and C-5. nih.gov |

| CH₃-C=O | ~21 | Typical shift for an acetyl methyl group. |

| CH₃-C3 | ~15-18 | Aliphatic methyl group shielded by the ring. |

Two-dimensional NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C spectra and for confirming the molecule's structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. It would be used to trace the connectivity within the piperazine ring, for example, by showing correlations between H-3 and the protons on C-2, and between the geminal protons on C-2, C-5, and C-6. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. nih.govresearchgate.net This allows for the unambiguous assignment of proton signals to their respective carbons, which is crucial for interpreting the crowded upfield region of the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C couplings. nih.gov Key correlations for this molecule would include the cross-peak between the acetyl methyl protons and the carbonyl carbon, which confirms the ethanone moiety. Correlations from the ring protons to neighboring carbons would solidify the assignment of the entire piperazine framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry as it identifies protons that are close to each other in space, rather than through bonds. chemicalbook.comchemrxiv.org For this compound, a NOESY experiment could confirm the relative orientation of the methyl group at C-3. For instance, if the methyl group preferentially occupies an equatorial position on the piperazine chair conformation, a strong NOE would be observed between the axial proton at C-3 and the other axial protons on the same side of the ring (e.g., at C-5). This spatial information is critical for confirming the (R) configuration and understanding the conformational preference of the molecule in solution. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. Theoretical studies, often employing Density Functional Theory (DFT), are commonly used to assign the observed vibrational bands. nih.gov

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its two main components: the N-acetyl (ethanone) group and the methyl-substituted piperazine ring.

Ethanone Moiety: The most prominent feature is the strong C=O stretching vibration of the amide group, which typically appears in the IR spectrum in the region of 1630-1660 cm⁻¹. This band is a reliable indicator of the N-acetyl group.

Piperazine Moiety: The N-H stretching vibration of the secondary amine appears as a moderate band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups are observed between 2800 and 3000 cm⁻¹. The C-N stretching vibrations and various CH₂ bending, wagging, and twisting modes occur in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1660 | Strong |

| CH₂ Scissoring | 1440 - 1480 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

Infrared spectroscopy is particularly sensitive to hydrogen bonding. In the condensed phase (solid or pure liquid), the N-H group of the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. This intermolecular hydrogen bonding leads to a noticeable shift in the vibrational frequencies of the involved groups.

Specifically, the N-H stretching band will broaden and shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ for a free N-H to ~3250 cm⁻¹ for a hydrogen-bonded N-H). Similarly, the C=O stretching frequency will also shift to a lower wavenumber upon hydrogen bonding. The magnitude of these shifts can provide qualitative information about the strength of the intermolecular interactions within the crystal lattice or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. libretexts.org When the molecule is introduced into the mass spectrometer, it is ionized, typically forming a positively charged molecular ion (M+•). libretexts.org This molecular ion is energetically unstable and tends to break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps in confirming the compound's structure.

The fragmentation of N-acylpiperazine derivatives is predictable and typically involves cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu For this compound, the primary fragmentation pathways are expected to involve the loss of the acetyl group, cleavage of the piperazine ring, and loss of the methyl group from the chiral center. The resulting mass-to-charge ratios (m/z) of these fragments are detected, and their relative abundances are plotted to generate a mass spectrum. libretexts.orgchemguide.co.uk The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight of the compound. libretexts.org

| m/z Value | Proposed Fragment Ion Structure | Description of Neutral Loss |

|---|---|---|

| 142 | [C7H14N2O]+• | Molecular Ion (M+•) |

| 127 | [C6H11N2O]+ | Loss of a methyl radical (•CH3) |

| 99 | [C5H11N2]+ | Loss of the acetyl radical (•COCH3) |

| 70 | [C4H8N]+ | Piperazine ring fragment |

| 43 | [C2H3O]+ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or five decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula of this compound. Unlike nominal mass measurements, HRMS can distinguish between ions that have the same integer mass but different elemental compositions (isobars). wvu.edu The experimentally measured exact mass is compared to the theoretical mass calculated from the isotopic masses of the constituent atoms. A close match provides strong evidence for the proposed molecular formula, C7H14N2O.

| Parameter | Value |

|---|---|

| Molecular Formula | C7H14N2O |

| Calculated Exact Mass ([M+H]+) | 143.11844 |

| Measured Exact Mass ([M+H]+) | Within 5 ppm of calculated value |

Tandem Mass Spectrometry (MS/MS) provides deeper insight into the structure of the molecule by establishing relationships between precursor and product ions. wvu.edu In an MS/MS experiment, the molecular ion (or a specific fragment ion) of this compound is selected (the precursor ion) and subjected to collision-induced dissociation (CID). wvu.edu This process fragments the selected ion into a series of product ions, which are then analyzed.

This technique is invaluable for confirming the connectivity of atoms within the molecule. For instance, selecting the molecular ion at m/z 142 would produce fragments corresponding to the loss of key functional groups, confirming the presence of the N-acetyl and 3-methylpiperazine moieties. The fragmentation pathways of N-substituted piperazine derivatives often involve characteristic losses and ring cleavages that can be systematically mapped to elucidate the complete structure. wvu.edumdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. bohrium.comresearchgate.net For chiral molecules like this compound, this technique is the definitive method for establishing the absolute configuration of stereocenters. wikipedia.org While a specific crystal structure for the title compound is not publicly documented, analysis of related piperazine derivatives indicates that the six-membered piperazine ring typically adopts a stable chair conformation to minimize steric strain. ed.ac.uknih.govresearchgate.net

The determination of the absolute configuration of the chiral center at the C3 position of the piperazine ring is crucial. X-ray crystallography of an enantiomerically pure crystal provides an unambiguous assignment of this configuration. wikipedia.orgnih.gov The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. wikipedia.org By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to determine the absolute spatial arrangement of the atoms and definitively assign the stereocenter as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. wikipedia.orgrsc.org This method remains the gold standard for the structural validation of chiral molecules. nih.gov

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n (centrosymmetric for racemate) or P21 (chiral) | mdpi.comed.ac.uk |

| Piperazine Ring Conformation | Chair | nih.govresearchgate.net |

| Primary Intermolecular Interaction | N-H···O or C-H···O Hydrogen Bonds | bohrium.comnih.gov |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and determining the enantiomeric excess (ee) of this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is commonly used to separate the target compound from impurities arising from synthesis or degradation. sielc.com A suitable method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com

To determine the enantiomeric excess, a chiral separation method is required. This is typically achieved using one of two approaches:

Direct Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP) in either HPLC or Gas Chromatography (GC). The CSP contains a chiral selector that interacts diastereomerically with the (R) and (S) enantiomers, causing them to elute at different retention times. The relative area of the two peaks allows for the direct calculation of the enantiomeric excess. nih.gov

Indirect Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatography (HPLC or GC). cam.ac.uk The relative quantification of the separated diastereomers reflects the original enantiomeric composition.

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) | UV at ~210 nm |

| Purpose | Quantify chemical impurities | Separate and quantify (R) and (S) enantiomers |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. nih.govmdpi.com For this compound, a suitable chiral HPLC method would typically involve a chiral stationary phase (CSP) that can differentiate between the two enantiomers based on their stereochemistry.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including those with amine functionalities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

A typical method for the enantiomeric purity analysis of this compound would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits sufficient absorbance. The enantiomeric purity is then determined by comparing the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or similar |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected (R)-enantiomer Retention Time | ~ 8.5 min |

| Expected (S)-enantiomer Retention Time | ~ 10.2 min |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, direct analysis of this compound by GC can be challenging due to the presence of the secondary amine in the piperazine ring. This functional group can lead to poor peak shape, tailing, and potential adsorption on the GC column, which can affect the accuracy and reproducibility of the analysis.

To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. nih.gov For compounds containing amine groups, acylation is a common derivatization strategy. unibo.itnih.gov Reacting this compound with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, would convert the secondary amine to an amide. This derivatization blocks the active hydrogen of the amine, reducing its polarity and improving its chromatographic behavior.

The resulting N-acylated derivative is expected to be more volatile and exhibit a more symmetrical peak shape in the gas chromatogram, allowing for more accurate quantification. The choice of the derivatizing agent can also influence the sensitivity of the detection, especially when using an electron capture detector (ECD) with halogenated derivatives.

Table 2: Potential GC Parameters for the Analysis of a Volatile Derivative

| Parameter | Condition |

| Derivatizing Agent | Acetic Anhydride or Trifluoroacetic Anhydride |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Computational and Theoretical Studies of R 1 3 Methylpiperazin 1 Yl Ethan 1 One

Quantum Chemical Methods for Electronic Structure and Stability

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic structure of a molecule. These calculations are fundamental for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible ground state energy, representing the molecule's most stable structure. stackexchange.comresearchgate.net This process iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria for energy, forces, and displacement are met. researchgate.net

For (R)-1-(3-Methylpiperazin-1-yl)ethan-1-one, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d) or larger, would be performed to predict key structural parameters. acs.orgnih.govaimspress.com These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Beyond geometry, DFT is used to calculate crucial energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. irjweb.comscirp.org These calculations help characterize the molecule's potential for intramolecular charge transfer. scirp.org

Table 1: Exemplary Optimized Geometric Parameters for a Piperazine (B1678402) Derivative Core (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (ring) | 1.46 Å |

| C-C (ring) | 1.53 Å | |

| N-C (acetyl) | 1.37 Å | |

| C=O (acetyl) | 1.24 Å | |

| Bond Angle | C-N-C (ring) | 111.5° |

| N-C-C (ring) | 110.0° | |

| C-N-C=O | 119.0° | |

| Dihedral Angle | C-N-C-C (ring) | 58.0° (gauche) |

Note: This table presents typical values for a substituted piperazine ring and is for illustrative purposes to show the type of data obtained from DFT geometry optimization.

Table 2: Exemplary Electronic Properties for a Piperazine Derivative (Calculated via DFT/B3LYP)

| Property | Predicted Value | Unit |

| Energy of HOMO | -6.45 | eV |

| Energy of LUMO | -0.21 | eV |

| HOMO-LUMO Gap (ΔE) | 6.24 | eV |

| Dipole Moment | 2.98 | Debye |

Note: These values are illustrative and represent the kind of electronic structure data generated through DFT calculations.

The piperazine ring of this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The orientation of the methyl and acetyl groups further increases the complexity of its conformational landscape.

Ab Initio Methods , such as Hartree-Fock (HF) calculations, provide a way to study these conformations from first principles, without empirical parameters. These methods are used to determine the minimum energy geometries and relative conformational energies of different states. uc.pt For cyclic amines, conformational preferences are often governed by a balance of factors including intramolecular hydrogen bonding and steric or electronic repulsions. uc.pt

Semi-Empirical Methods (e.g., AM1, PM3, PM6) offer a computationally less expensive alternative to ab initio methods. wikipedia.org They are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgacs.org This speed makes them particularly useful for initial conformational searches of large molecules, allowing for extensive exploration of the potential energy surface to identify low-energy conformers before applying more accurate but costly methods for refinement. acs.orginterquadrat.eu A conformational search would systematically alter the rotatable bonds in this compound to map out its conformational landscape and identify the most stable structures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, revealing how molecular conformations fluctuate and interact with their environment. wikipedia.orgnih.gov

An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to model its behavior in solution. youtube.com The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM). Such simulations are crucial for understanding solvent effects, as solute-solvent and solvent-solvent interactions can significantly influence the conformational preferences of a molecule. aip.orgfrontiersin.orgnih.gov For instance, the presence of water can stabilize certain conformers through hydrogen bonding, altering the conformational equilibrium compared to the gas phase. researchgate.net These simulations can track properties like the radius of gyration, end-to-end distances, and conformational transitions, providing a detailed picture of the molecule's flexibility and behavior in a realistic environment. aip.org

Prediction of Spectroscopic Properties (e.g., IR, NMR) from Theoretical Calculations

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.netdtic.mil The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, C-H bending, or N-H wagging. protheragen.ai By comparing the computed IR spectrum with an experimental one, each absorption band can be confidently assigned to a specific molecular motion. mdpi.com Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental data. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR shielding tensors. rsc.orgnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help assign peaks in complex experimental spectra and can be crucial for distinguishing between different isomers or conformers. rsc.orgacs.orgacs.org

Table 3: Exemplary Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| 2975-2850 | Medium | C-H stretching (methyl, methylene) |

| 1650 | Strong | C=O stretching (amide) |

| 1450 | Medium | C-H bending (methyl, methylene) |

| 1250 | Strong | C-N stretching (amide/ring) |

| 1100 | Medium | C-C stretching (ring) |

Note: This table is illustrative, showing typical vibrational modes for the functional groups present in the molecule.

Molecular Docking and Ligand-Target Interactions in Related Piperazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). biointerfaceresearch.com This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions. Docking algorithms explore possible binding poses of the ligand in the active site of the receptor and score them based on binding energy or other criteria. nih.gov

The piperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. biointerfaceresearch.com Docking studies on various piperazine derivatives have revealed their ability to interact with a wide range of biological targets, including enzymes and G-protein coupled receptors. nih.govfgcu.eduresearchgate.net The interactions typically involve a combination of hydrogen bonds, electrostatic interactions (often involving the piperazine nitrogens), and hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.comnih.gov

The methylpiperazine moiety, in particular, is a common feature in many active pharmaceutical ingredients. Computational studies have elucidated how this group contributes to binding affinity and selectivity. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The methyl group can engage in favorable hydrophobic or van der Waals interactions within nonpolar pockets of a receptor's active site.

Table 4: Summary of Molecular Docking Interactions for Representative Methylpiperazine Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues (Example) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Arylpiperazines | Serotonin/Dopamine Receptors | Asp, Ser, Phe, Trp | H-Bond, Salt Bridge, Pi-Stacking | -8.0 to -11.5 |

| Cinnamic Acid Piperazines | Lactate Dehydrogenase (LDH) | Arg, His, Thr | H-Bond, Hydrophobic | -7.5 to -9.0 |

| Piperazine-based amides | Acetylcholinesterase (AChE) | Trp, Tyr, Asp | H-Bond, Pi-Pi Stacking | -9.0 to -12.0 |

Note: This table summarizes general findings from the literature on various methylpiperazine derivatives to illustrate common interaction patterns and is not specific to the title compound. nih.govmdpi.com

Characterization of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the computational analysis of chiral piperazine analogues, understanding the binding modes within protein targets is crucial for predicting their biological activity. Molecular docking simulations are a primary tool used to elucidate these interactions. Studies on various piperazine derivatives reveal that their binding affinity is often governed by a combination of hydrogen bonds and other non-covalent interactions.

For instance, in the context of receptor binding, the nitrogen atoms within the piperazine ring are frequently involved in forming hydrogen bonds with amino acid residues. The carbonyl group of the acetyl moiety, as seen in this compound, can also act as a hydrogen bond acceptor. Research on related compounds has shown that interactions with serine residues can be critical for stable binding. najah.edu

The stereochemistry, specifically the (R)-configuration, is vital as it dictates the spatial orientation of the substituents on the piperazine ring, which in turn affects the feasibility and strength of these key interactions. Studies on other chiral piperazine-based antagonists have demonstrated that a specific stereoisomer, such as the S-configuration at a benzylic substituent, is essential for binding to certain receptors like CCR5. nih.gov This underscores the importance of the specific three-dimensional structure of this compound in its potential molecular interactions.

A summary of potential interactions based on related compounds is presented below:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Protein Residue |

| Hydrogen Bonding | Piperazine Nitrogen Atoms | Aspartic Acid (ASP), Serine (SER), Asparagine (ASN) |

| Hydrogen Bonding | Acetyl Carbonyl Oxygen | Serine (SER) |

| Hydrophobic Interactions | Methyl Group | Phenylalanine (PHE), Valine (VAL), Isoleucine (ILE) |

| van der Waals Forces | Entire Molecule | Various residues in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. nih.gov For chiral piperazine analogues, QSAR models provide a mathematical framework to correlate molecular descriptors with their pharmacological effects. nih.govresearchgate.net

The development of robust QSAR models for chiral piperazine analogues relies on the selection of appropriate molecular descriptors that capture the structural and physicochemical variations within the class of compounds. nih.gov These descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of the molecule. For piperazine derivatives, descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and Dipole moment (Dipole-mag) have been shown to influence activity. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include atom-type counts (e.g., Atype_C_6) and connectivity indices that reflect the size and shape of the molecule. nih.gov

Steric/Geometrical Descriptors: These relate to the 3D structure of the molecule. For chiral compounds, descriptors such as the Principal Moments of Inertia (PMI-mag) and shadow indices (Shadow-XZ) are important as they account for the spatial arrangement of atoms. nih.gov The presence of a chiral center, as in this compound, makes these 3D descriptors particularly relevant.

Physicochemical Descriptors: Properties like lipophilicity (logP) and polar surface area are crucial for predicting the pharmacokinetic behavior of compounds.

A table of relevant descriptors for QSAR studies of piperazine analogues is provided below:

| Descriptor Class | Specific Descriptor Example | Potential Influence |

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Electron-donating capability, reactivity |

| Electronic | Dipole-mag (Dipole moment magnitude) | Polarity and interaction with polar residues |

| Topological | Atype_C_6 | Presence of specific atom types |

| Topological | S_sssCH (Sum of E-state indices for >CH- atoms) | Contribution of specific fragments to activity |

| Geometrical | PMI-mag (Principal Moments of Inertia magnitude) | Molecular shape and size |

| Geometrical | Shadow-XZ | Molecular conformation and steric hindrance |

Statistically significant 2D-QSAR models for aryl alkanol piperazine derivatives have been developed using such descriptors, achieving high correlation coefficients (r² > 0.924), indicating their predictive power. nih.gov

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. ijraw.comnih.gov For piperazine derivatives, various computational tools and QSAR-based models are employed to predict these properties. ijraw.combiointerfaceresearch.com

The key ADME parameters evaluated for related compounds include:

Absorption: Gastrointestinal (GI) absorption and permeability are predicted to assess oral bioavailability. Many small molecule piperazine derivatives are predicted to have high GI absorption. biointerfaceresearch.com

Distribution: Brain/blood barrier (BBB) permeability is a crucial parameter, especially for centrally acting agents. biointerfaceresearch.com Plasma protein binding and the volume of distribution are also important predicted properties. nih.gov

Metabolism: The potential for inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is commonly assessed, as inhibition can lead to drug-drug interactions. biointerfaceresearch.com

Excretion: Properties related to clearance are estimated to understand the compound's half-life in the body. biointerfaceresearch.com

A representative table of predicted ADME properties for a hypothetical chiral piperazine analogue is shown below, based on typical values seen for similar compounds.

| ADME Property | Predicted Value/Classification | Significance |

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Lower potential for central nervous system side effects |

| P-gp Substrate | No | Less susceptible to efflux by P-glycoprotein |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with CYP2D6 substrates |

| Lipinski's Rule of Five | 0 violations | Indicates good drug-likeness |

These computational ADME predictions are vital for prioritizing compounds for further experimental testing and for guiding the design of new analogues with improved pharmacokinetic characteristics. nih.govnih.gov

Reaction Mechanisms and Reactivity of the R 1 3 Methylpiperazin 1 Yl Ethan 1 One Moiety

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety is a common scaffold in medicinal chemistry, valued for its ability to engage in various chemical transformations. researchgate.net The differential reactivity of the two nitrogen atoms in (R)-1-(3-Methylpiperazin-1-yl)ethan-1-one allows for selective functionalization at the N4 position.

The secondary amine at the N4 position of this compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and anhydrides, to form a new amide bond. researchgate.net This reaction is a fundamental transformation for building more complex molecular architectures. nih.govnih.gov The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The general scheme for the acylation of this compound is as follows:

This compound + R'-CO-X → (R)-1-(4-acyl-3-methylpiperazin-1-yl)ethan-1-one + HX (where R'-CO-X is an acylating agent)

Below is a table of representative acylation reactions:

| Acylating Agent | R' Group | Product |

| Acetyl chloride | -CH₃ | (R)-1-(4-acetyl-3-methylpiperazin-1-yl)ethan-1-one |

| Benzoyl chloride | -C₆H₅ | (R)-1-(4-benzoyl-3-methylpiperazin-1-yl)ethan-1-one |

| Acetic anhydride | -CH₃ | (R)-1-(4-acetyl-3-methylpiperazin-1-yl)ethan-1-one |

These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The formation of the amide bond is a robust and high-yielding transformation. unibe.ch

The secondary amine in this compound can be alkylated by reaction with alkyl halides or other alkylating agents. researchgate.netorganic-chemistry.org This reaction proceeds through a nucleophilic substitution (S_N2) mechanism. libretexts.org The reaction leads to the formation of a tertiary amine at the N4 position.

It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Using a 2:1 ratio of the amine to the alkylating agent can help to mitigate the formation of byproducts by ensuring that there is enough free amine to act as a base. libretexts.org

The general scheme for the alkylation is:

This compound + R'-X → (R)-1-(4-alkyl-3-methylpiperazin-1-yl)ethan-1-one (where R'-X is an alkylating agent)

Here are some examples of alkylation reactions:

| Alkylating Agent | R' Group | Product |

| Methyl iodide | -CH₃ | (R)-1-(3,4-dimethylpiperazin-1-yl)ethan-1-one |

| Ethyl bromide | -CH₂CH₃ | (R)-1-(4-ethyl-3-methylpiperazin-1-yl)ethan-1-one |

| Benzyl chloride | -CH₂C₆H₅ | (R)-1-(4-benzyl-3-methylpiperazin-1-yl)ethan-1-one |

Stereochemical Outcomes of Reactions Involving the Chiral Center

The stereocenter at the C3 position of the piperazine ring, bearing a methyl group, plays a significant role in the stereochemical outcome of reactions.

For reactions occurring at the N4 nitrogen, which is remote from the C3 chiral center, the configuration of the stereocenter is generally retained. This is because the reaction does not directly involve the breaking or formation of bonds at the chiral carbon. However, in transformations that could potentially involve the chiral center, such as intramolecular cyclizations or rearrangements, the stereochemical outcome can be more complex. In certain cases, neighboring group participation or anchimeric assistance can lead to retention of configuration in what would otherwise be an inversion process. kyoto-u.ac.jp

When this compound reacts with a chiral reagent, the formation of diastereomers is possible. The existing chiral center at C3 can influence the approach of the incoming reagent, leading to a preferential formation of one diastereomer over the other. This is known as diastereoselectivity. nih.gov The degree of diastereoselectivity will depend on the nature of the reactants and the reaction conditions.

For example, in an alkylation reaction with a chiral alkyl halide, two diastereomeric products could be formed:

| Reactants | Diastereomeric Products |

| This compound + (S)-2-bromobutane | (R)-1-(4-((S)-butan-2-yl)-3-methylpiperazin-1-yl)ethan-1-one and (R)-1-(4-((R)-butan-2-yl)-3-methylpiperazin-1-yl)ethan-1-one |

The ratio of these diastereomers would determine the diastereoselectivity of the reaction. Enantioselective reactions involving this molecule often utilize it as a chiral auxiliary or ligand to control the stereochemistry of a reaction on a different molecule.

Ring Opening and Rearrangement Pathways of Piperazine Derivatives

The piperazine ring is generally stable under a wide range of reaction conditions. Ring-opening reactions are not common and typically require harsh conditions or specific activating groups that are not present in this compound.

Lack of Publicly Available Data on the Degradation and Stability of this compound

A thorough review of scientific databases and publicly accessible research reveals a significant gap in the literature regarding the degradation pathways and stability of the chemical compound this compound. Despite its relevance as a potential intermediate or moiety in medicinal chemistry, specific studies detailing its behavior under stress conditions appear to be unpublished or proprietary.

Forced degradation studies are a critical component of pharmaceutical development and chemical analysis. These studies are designed to intentionally degrade a compound to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways. This information is crucial for developing stable formulations and ensuring the safety and efficacy of active pharmaceutical ingredients.

Typically, forced degradation studies expose a compound to a variety of stress conditions, including:

Hydrolysis: Testing across a range of pH values (acidic, neutral, and alkaline) to determine susceptibility to water-induced degradation.

Oxidation: Using reagents like hydrogen peroxide to assess the impact of oxidative stress.

Photolysis: Exposing the compound to light to evaluate its photostability.

Thermal Stress: Subjecting the compound to high temperatures to understand its thermal decomposition.

The absence of such studies for this compound means that there is no verifiable data to construct a detailed analysis of its degradation pathways. Consequently, the specific reaction mechanisms by which this moiety might break down, and the identity of its degradation products, remain unknown in the public domain.

While general principles of chemical degradation can be applied to predict potential areas of instability in the molecule—such as the amide bond's susceptibility to hydrolysis—without experimental data, any discussion would be purely speculative and would not meet the standards of a scientifically rigorous article.

Therefore, the creation of data tables and a detailed discussion on the degradation pathways and stability of this compound is not possible at this time due to the lack of available research findings.

Applications of R 1 3 Methylpiperazin 1 Yl Ethan 1 One As a Chiral Scaffold and Building Block

Asymmetric Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (R)-1-(3-Methylpiperazin-1-yl)ethan-1-one makes it a sought-after starting material or intermediate in the asymmetric synthesis of intricate chiral molecules. The presence of the stereocenter at the 3-position of the piperazine (B1678402) ring allows for the transfer of chirality to new molecules, enabling the synthesis of enantiomerically enriched products.

Construction of Chiral Heterocyclic Compounds

The piperazine ring is a privileged scaffold in medicinal chemistry, and its carbon-substituted derivatives are of significant interest for the development of new pharmaceuticals. rsc.org The (R)-3-methylpiperazine core of this compound is a key structural motif that can be incorporated into larger, more complex heterocyclic systems. Synthetic methodologies aimed at the efficient and stereoselective formation of carbon-substituted piperazine compounds are of high utility. tmc.edu

The synthesis of chiral piperazines often involves multi-step sequences starting from chiral precursors like amino acids. nih.govresearchgate.net For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, this compound can be utilized as a readily available chiral building block, streamlining the synthesis of more complex chiral piperazine-containing heterocycles. Its pre-defined stereochemistry at the C-3 position is crucial for controlling the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers of the target heterocyclic compounds. The N-acetyl group can also be strategically removed or modified to allow for further functionalization at the N-1 position, expanding its utility in building diverse molecular architectures.

Role in Enantioselective Catalysis

Chiral amines and their derivatives are widely used as organocatalysts in a variety of asymmetric transformations. unl.pt Chiral piperazines, in particular, have demonstrated their potential as efficient catalysts for asymmetric reactions. For example, (2S,5S)-2,5-dibenzylpiperazine has been shown to be a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with high enantioselectivity. unl.pt

While specific catalytic applications of this compound are not extensively documented, its structural features suggest its potential as a precursor to chiral catalysts or ligands. The N-acetyl group can influence the steric and electronic properties of the piperazine ring, which could be beneficial in a catalytic setting. Furthermore, the secondary amine within the piperazine ring can be functionalized to introduce other catalytic moieties or to coordinate with metal centers, forming chiral metal-ligand complexes for asymmetric catalysis. nih.govmdpi.com The inherent chirality of the (R)-3-methylpiperazine core would be pivotal in inducing enantioselectivity in the catalyzed reactions.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

The piperazine scaffold is a cornerstone in drug discovery, with a significant number of approved drugs containing this heterocyclic motif. rsc.orgresearchgate.net this compound provides a rigid and chirally defined platform for the systematic exploration of structure-activity relationships (SAR), which is a critical process in the optimization of lead compounds. nih.govnih.gov

Design of Derivatives with Defined Stereochemistry

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. The use of enantiomerically pure building blocks like this compound is essential for the synthesis of drug candidates with a single, well-defined stereoisomer. This avoids the complications arising from the different pharmacological and toxicological profiles of enantiomers.

In SAR studies, the (R)-3-methylpiperazine core can be systematically modified to probe the steric and conformational requirements of a biological target. For example, the N-acetyl group can be replaced with a variety of other acyl groups or alkylated to explore the impact of different substituents at the N-1 position on biological activity. The secondary amine at the N-4 position also provides a handle for further diversification, allowing for the introduction of a wide range of functional groups. This systematic modification allows medicinal chemists to build a comprehensive understanding of the SAR for a particular series of compounds. nih.gov

Table 1: Examples of Structural Modifications on the this compound Scaffold for SAR Studies

| Modification Site | Example of Modification | Rationale for Modification in SAR |

| N-1 Position | Replacement of the acetyl group with larger acyl groups (e.g., benzoyl, adamantoyl) | To probe the size of the binding pocket and explore hydrophobic interactions. |

| Removal of the acetyl group and subsequent alkylation with various alkyl chains | To investigate the effect of basicity and lipophilicity at this position. | |

| N-4 Position | Alkylation or arylation with different substituents | To explore interactions with different regions of the target protein and modulate pharmacokinetic properties. |

| Acylation with various carboxylic acids | To introduce hydrogen bond donors and acceptors and alter solubility. | |

| C-3 Methyl Group | Replacement with other small alkyl groups (e.g., ethyl, isopropyl) | To fine-tune steric interactions within the binding site. |

Incorporation into Lead Compounds for Further Chemical Optimization

Once a lead compound with promising biological activity is identified, the process of lead optimization begins, with the goal of improving its potency, selectivity, and pharmacokinetic properties. mdpi.com The this compound scaffold can be incorporated into lead compounds to impart favorable properties. The piperazine ring is known to improve the physicochemical properties of molecules, such as aqueous solubility and membrane permeability, which are crucial for oral bioavailability. researchgate.net

The chiral nature of the scaffold is particularly important in this context. For instance, in a series of N-acyl-N′-arylpiperazines developed as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), the (R)-enantiomer of the 3-methylpiperazine core was found to be more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for optimal receptor binding. The incorporation of the (R)-3-methylpiperazine moiety into the lead series allowed for the optimization of potency and selectivity.

Development of Chiral Probes and Ligands in Chemical Biology Research

Chiral probes and ligands are indispensable tools in chemical biology for studying and modulating the function of biological systems. The defined stereochemistry of this compound makes it an attractive scaffold for the development of such tools.

The piperazine nucleus can be functionalized with reporter groups, such as fluorophores or affinity tags, to create chiral probes for imaging or target identification studies. For example, piperazine-based fluorinated inhibitors have been developed as PET imaging probes for the fibroblast activation protein (FAP). nih.gov A chiral probe based on the this compound scaffold could potentially offer stereospecific interactions with its biological target, leading to higher affinity and selectivity.

Furthermore, this chiral scaffold can be used to synthesize chiral ligands for specific receptors or enzymes. The stereochemistry of the ligand is often critical for its binding affinity and functional activity. By using this compound as a starting point, researchers can design and synthesize libraries of chiral ligands to probe the stereochemical requirements of biological targets. nih.govbiointerfaceresearch.com The N-acetyl group and the secondary amine provide convenient points for the attachment of pharmacophoric elements or for linking the scaffold to other molecular frameworks.

Use in Compound Libraries for High-Throughput Screening in Academic Settings

Academic research frequently employs diversity-oriented synthesis (DOS) to build libraries of structurally complex and diverse small molecules for HTS. Chiral scaffolds are central to these efforts as they introduce stereochemical diversity, which is crucial for exploring the three-dimensional space of biological targets. The piperazine core, a privileged scaffold in medicinal chemistry, is often incorporated into these libraries due to its prevalence in approved drugs and its ability to be readily functionalized at its two nitrogen atoms.

In a typical academic HTS workflow, a library of compounds built around a chiral scaffold, such as a substituted piperazine, would be screened against a specific biological target (e.g., an enzyme or a receptor) to identify "hits"—compounds that exhibit a desired activity. These hits then serve as starting points for further chemical optimization and biological validation.

Research Findings on Related Chiral Piperazine Scaffolds

Although specific data for this compound is absent, studies on other chiral piperazine-based libraries in academic research provide insight into their utility. For instance, academic groups have synthesized and screened libraries of trisubstituted piperazines to identify antagonists for nuclear receptors. mdpi.comfiu.edu In these cases, the chiral piperazine core allows for precise spatial arrangement of different substituents, which is critical for achieving potent and selective binding to the target protein.

One study highlighted the screening of a library of trisubstituted chiral 1,2,4-trisubstituted piperazines against Mycobacterium tuberculosis, demonstrating the potential of such libraries in identifying novel antibacterial agents. mdpi.com Another academic endeavor involved the creation of diazacyclic N-methylated 1,3,4-trisubstituted piperazine libraries that were screened against opioid receptors, revealing that the N-methyl piperazine library was more active for both mu and kappa receptors compared to an N-benzylated counterpart. mdpi.com

The table below illustrates hypothetical examples of how a compound library derived from a chiral piperazine scaffold might be structured and the type of data that would be collected in an academic high-throughput screen.

| Compound ID | Scaffold | R1 Group | R2 Group | Target | Activity (% Inhibition at 10 µM) | Hit? |

|---|---|---|---|---|---|---|

| ACAD-001 | (R)-3-Methylpiperazine | -C(O)CH3 | -CH2Ph | Kinase A | 85 | Yes |

| ACAD-002 | (R)-3-Methylpiperazine | -C(O)CH3 | -SO2Ph | Kinase A | 12 | No |

| ACAD-003 | (R)-3-Methylpiperazine | -C(O)CH3 | -CH2-c-Hex | Kinase A | 92 | Yes |

| ACAD-004 | (R)-3-Methylpiperazine | -C(O)CH3 | -Ph-4-Cl | Protease B | 5 | No |

| ACAD-005 | (R)-3-Methylpiperazine | -C(O)CH3 | -Ph-4-OMe | Protease B | 48 | No |

| ACAD-006 | (R)-3-Methylpiperazine | -C(O)CH3 | -CH2-Indole | Protease B | 78 | Yes |

The development of practical and scalable synthetic routes to orthogonally protected, enantiomerically pure substituted piperazines is a key focus of academic research, as it enables the construction of more complex and diverse compound libraries. rsc.org The ability to introduce a variety of substituents at specific positions on the chiral piperazine core is essential for exploring the structure-activity relationships of the resulting compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The synthesis of enantiomerically pure piperazines remains a challenging yet critical goal for medicinal chemistry. nih.govrsc.org Traditional methods often suffer from limitations that researchers are actively seeking to overcome. researchgate.net Future efforts are concentrated on creating more efficient and highly stereoselective synthetic pathways.

Key areas of development include:

Asymmetric Catalysis : The use of chiral catalysts is a leading strategy. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives, activated by alkyl halides, has emerged as a powerful method for producing a variety of chiral piperazines with high enantiomeric excess (up to 96% ee). researchgate.netacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones, which can be converted to the desired chiral piperazines without loss of optical purity. rsc.org

Diastereoselective Alkylation : For introducing multiple stereocenters, late-stage diastereoselective alkylation offers precise control. This has been demonstrated in the synthesis of trans-2,6-disubstituted piperazines, where the second stereocenter is introduced with high diastereoselectivity. clockss.org

These advanced synthetic strategies are crucial for accessing complex chiral piperazine (B1678402) derivatives like (R)-1-(3-Methylpiperazin-1-yl)ethan-1-one with greater efficiency and stereochemical purity, paving the way for their broader application.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reported Efficiency (ee/yield) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium Complex with JosiPhos-type ligand | Hydrogenation of activated pyrazinium salts. | Up to 96% ee | researchgate.netacs.org |

| Asymmetric Hydrogenation | Palladium Catalyst | Hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. | Excellent diastereoselectivities and enantioselectivities | rsc.org |

| Chiral Pool Synthesis | α-Amino Acids | Four-step synthesis including an aza-Michael addition. | Scalable to multigram scale | rsc.org |

| One-Pot Synthesis | Ugi-4 Component Reaction | Combines Ugi reaction, deprotection, cyclization, and reduction. | Good overall yields (83–92%) | rsc.org |

| Diastereoselective Alkylation | KHMDS/Benzyl Bromide | Introduces a second stereocenter with complete diastereoselectivity. | Exclusive formation of the trans isomer | clockss.org |

Advanced Spectroscopic Methodologies for In Situ Analysis

Understanding and optimizing stereoselective reactions requires advanced analytical techniques that can monitor the reaction in real-time. In situ spectroscopic methods are becoming indispensable for gaining mechanistic insights and ensuring quality control in the synthesis of chiral molecules.

Future research in this area is focused on:

Chiroptical Spectroscopy : Techniques like Circular Dichroism (CD) are well-suited for studying chirality. nih.gov The development of in situ CD methods allows for the real-time determination of enantiomeric excess. nih.gov For analytes that are not inherently chromophoric, methods are being developed to introduce chromophores through reversible covalent bonding or supramolecular assembly, enabling their analysis by CD spectroscopy. nih.gov

Raman Optical Activity (ROA) : ROA is a powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org Its application to in situ reaction monitoring could provide detailed structural information about reactants, intermediates, and products as they form.

Modulation Spectroscopy : Combining techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy with modulation methods allows for the selective probing of enantiomeric interactions at interfaces. acs.org This is particularly useful for studying heterogeneous catalytic reactions where the chiral catalyst is immobilized on a solid support. acs.org

Microwave Spectroscopy : A recently developed technique using nonlinear resonant phase-sensitive microwave spectroscopy can distinguish between enantiomers in the gas phase. harvard.edu This method provides a large and definitive signature of chirality and has the potential for analyzing multiple chiral species within a mixture. harvard.edu

These advanced spectroscopic tools will enable a deeper understanding of the mechanisms governing the formation of chiral piperazines, facilitating the development of more robust and selective synthetic processes.

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Chiral Systems

The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing the study and design of chiral systems. acs.org Machine learning (ML) models are increasingly being used to predict the outcomes of stereoselective reactions and to design novel catalysts with high efficiency and selectivity. nih.govriken.jp

Key applications of AI and ML in this field include:

Predicting Enantioselectivity : ML algorithms, such as Random Forest, Support Vector Machines, and Deep Neural Networks (DNNs), can be trained on datasets of chemical reactions to predict the enantiomeric excess (% ee) with high accuracy. nih.govresearchgate.netrsc.org These models can outperform traditional linear regression methods by capturing complex, nonlinear relationships between the features of the reactants, catalysts, and solvents, and the reaction outcome. nih.gov

In Silico Catalyst Design : AI can accelerate the discovery of new chiral catalysts. riken.jp By combining transition-state calculations with ML, researchers can perform in silico screening of potential catalysts, significantly reducing the need for expensive and time-consuming experimental work. riken.jp

Elucidating Molecular Structure : AI algorithms, including genetic algorithms and hierarchical clustering, are being used to analyze chiroptical spectra (e.g., ECD, VCD). aihub.orguva.nl This approach helps to reliably determine the absolute configuration and conformational landscape of complex chiral molecules, even those with multiple chiral centers. aihub.orguva.nl

Optimizing Reaction Conditions : AI can automate the labor-intensive process of method development in areas like chiral chromatography by analyzing large datasets to identify optimal separation conditions, such as solvent composition, temperature, and flow rates.

The integration of these computational tools is set to dramatically accelerate the development cycle for new chiral compounds and processes related to this compound and its analogs.

| AI/ML Application | Algorithm/Method | Objective | Key Finding/Performance | Reference |

|---|---|---|---|---|

| Enantioselectivity Prediction | Random Forest, Support Vector Regression, LASSO | Quantitatively predict enantioselectivity (ΔΔG‡). | Composite ML method provides accurate predictions by selecting the best model based on reaction features. | nih.gov |

| Catalyst Design | Transition-State Calculations + Machine Learning | Improve enantioselectivity through data-driven in silico catalyst design. | Successfully improved enantioselectivity using only 30 training samples from computational data. | riken.jp |